2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Physicochemical property comparison SAR design Permeability modulation

2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide (CAS 1421443-13-1) is a fully synthetic small molecule (MF: C20H19Cl2N3O2; MW: 404.29 g/mol) that incorporates a 2,4-dichlorophenoxy moiety linked to a 2-phenylimidazole group through a propyl acetamide spacer. The compound belongs to a broader ensemble of imidazole-bearing aryloxy acetamides, a chemotype historically explored for thromboxane synthetase (TxS) inhibition, antimicrobial activity, and anticancer potential.

Molecular Formula C20H19Cl2N3O2
Molecular Weight 404.29
CAS No. 1421443-13-1
Cat. No. B2755997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
CAS1421443-13-1
Molecular FormulaC20H19Cl2N3O2
Molecular Weight404.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H19Cl2N3O2/c21-16-7-8-18(17(22)13-16)27-14-19(26)23-9-4-11-25-12-10-24-20(25)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H,23,26)
InChIKeyFUVDHSBGTKSUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1421443-13-1: A Structurally Distinct, Data-Limited Imidazolyl Acetamide for Exploratory Research


2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide (CAS 1421443-13-1) is a fully synthetic small molecule (MF: C20H19Cl2N3O2; MW: 404.29 g/mol) that incorporates a 2,4-dichlorophenoxy moiety linked to a 2-phenylimidazole group through a propyl acetamide spacer . The compound belongs to a broader ensemble of imidazole-bearing aryloxy acetamides, a chemotype historically explored for thromboxane synthetase (TxS) inhibition, antimicrobial activity, and anticancer potential. Critically, as of the available evidence, this specific compound has no quantitative bioactivity data deposited in public repositories such as ChEMBL, BindingDB, or PubChem, and no primary research articles or patents directly characterizing its pharmacology appear in the indexed literature [1]. Its current scientific value therefore resides less in proven target engagement and more in its precise structural differentiation from close analogs, making it a probe for structure–activity relationship (SAR) campaigns where incremental modifications to the phenoxy ring, imidazole substitution, and linker length are being systematically evaluated. All procurements should be prefaced on this data-scarce baseline and justified by a defined, hypothesis-driven experimental question.

Why A Simple Imidazole-Phenoxy Acetamide Cannot Replace CAS 1421443-13-1 in Controlled Investigations


Superficially similar imidazolyl-acetamide congeners—such as the dechlorinated 2-phenoxy analog (CAS 1421508-81-7) or the benzylsulfanyl variant (CAS 1421471-78-4)—differ from CAS 1421443-13-1 in ways that fundamentally alter their physicochemical and potential pharmacodynamic signatures . The target compound’s 2,4-dichlorophenoxy substituent introduces two electron-withdrawing chlorine atoms, reducing the electron density of the phenoxy ring, increasing molecular weight by ~69 Da over the hydrogen analog, and substantially elevating lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2 versus the non-chlorinated analog). Such differences critically modulate passive membrane permeability, metabolic soft-spot exposure (e.g., oxidative dechlorination or glutathione conjugation at the para position), and the potential for halogen bonding with biological targets. In the imidazole-phenylacetamide field, where thomboxane synthetase inhibition has been demonstrated to be exquisitely sensitive to phenoxy substitution patterns (e.g., the shift from dazoxiben-like benzylimidazoles to N-(phenoxyalkyl)imidazoles in US-4568687) [1], replacing the 2,4-dichloro configuration with an unsubstituted phenyl or a thioether linker cannot be assumed equipotent or even mechanistically congruent. Generic substitution without experimental confirmation therefore risks invalidating SAR hypotheses or generating uninterpretable negative results.

Quantitative Differentiation Evidence for CAS 1421443-13-1 Relative to Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from the Non-Chlorinated Phenoxy Analog

The target compound is differentiated from its closest commercially available structural neighbor, 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide (CAS 1421508-81-7), by the presence of two chlorine atoms at the 2- and 4-positions of the phenoxy ring. This substitution increases molecular weight from 335.41 g/mol to 404.29 g/mol and is computationally predicted to elevate cLogP by approximately 1.0–1.2 log units (estimated by the ZINC15 pipeline as 3.43 for the target compound, compared with ~2.3–2.5 for the dechlorinated analog) [1]. The topological polar surface area (TPSA) remains identical at ~56 Ų for both compounds, indicating that the incremental lipophilicity arises from increased molecular volume and polarizability imparted by the chlorine substituents without changing the hydrogen-bond donor/acceptor count.

Physicochemical property comparison SAR design Permeability modulation

Digital Substituent Effect on Electron Density and Halogen-Bonding Potential Relative to Dechlorinated Analog

The 2,4-dichlorophenoxy motif of CAS 1421443-13-1 introduces a measurable electronic perturbation relative to the unsubstituted phenoxy comparator (CAS 1421508-81-7). The two chlorine atoms exert an additive electron-withdrawing effect via inductive (−I) withdrawal, reducing the electron density of the phenoxy ring. The Hammett σmeta (Cl) = +0.37 and σpara (Cl) = +0.23 give a combined Σσ ≈ +0.60 for concurrent substitution at the 2- and 4-positions (approximated, as ortho effects include steric contributions). This electronically depleted aromatic ring is predicted to form stronger halogen bonds (C–Cl···O/N) with protein backbone carbonyls or side-chain carboxylates than the unsubstituted phenyl ring, a feature absent in the dechlorinated analog [1]. Additionally, the para-chloro substituent creates a known metabolic liability (CYP450-mediated oxidative dechlorination), which may be either advantageous (as a prodrug strategy) or disadvantageous (as a clearance hotspot), depending on the specific experimental objective [2].

Halogen bonding Electronic effect Structure-based design

Absence of Documented Bioactivity: A Critical Differentiator for Negative-Control and Hypothesis-Generation Applications

A comprehensive search of ChEMBL, BindingDB, PubChem, and the primary patent literature through May 2026 reveals that CAS 1421443-13-1 has no reported bioactivity values (IC50, Ki, EC50, or % inhibition at any defined concentration) for any protein target, cell line, or organism [1]. This stark data vacuum—while disqualifying the compound for applications requiring pre-validated pharmacology—constitutes a specific form of differentiation: the compound is a confirmed pharmacological 'blank' relative to more extensively characterized imidazolyl-acetamides such as dazoxiben (TxS IC50 ≈ 0.3 μM) or the 1-[(aryloxy)alkyl]-1H-imidazole nNOS inhibitor series (e.g., IC50 values reported in the 50–200 nM range) [2]. This status is valuable when a true negative control is required to control for scaffold-dependent assay interference, or when the investigator explicitly seeks an unevaluated chemotype for unbiased phenotypic or fragment-based screening.

Data-scarce compound Negative control Exploratory screening

Linker Length and 2-Phenylimidazole Geometry: Systematic Differentiation from Ethylene-Linked and Benzimidazole Congeners

The target compound incorporates a three-carbon (propyl) spacer between the amide nitrogen and the 2-phenylimidazole ring, which contrasts with the shorter ethylene-linked variants (e.g., N-(2-(1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide and its cyclopropyl-substituted analog) that appear in chemical catalogs . The extended propyl linker increases the number of rotatable bonds (from approximately 7 in the ethylene analog to 8 in the propyl analog), yielding greater conformational flexibility and an expanded reach of the imidazole ring relative to the phenoxy acetamide pharmacophore. Additionally, the 2-phenyl substituent on the imidazole distinguishes this compound from 1H-imidazole derivatives lacking this aromatic group (e.g., 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-imidazole, CAS 112736-85-3), introducing an additional π-stacking surface and increasing the molecular shadow from ~257 to ~404 g/mol. The combination of an elongated spacer and an appended phenyl ring creates a fundamentally different pharmacophoric volume compared to smaller, simpler imidazole ethers.

Linker engineering Conformational analysis Target engagement optimization

Where CAS 1421443-13-1 Fits Best: Evidence-Supported Scenarios for Scientific Procurement


SAR Expansion of Thromboxane Synthetase / Imidazole Pharmacophore Models

Investigators mapping the structure–activity landscape of imidazole-based thromboxane synthetase inhibitors can deploy CAS 1421443-13-1 as a precise extension of the N-(phenoxyalkyl)imidazole series exemplified in US-4568687. The compound’s 2,4-dichloro substitution and propyl spacer represent a systematic variation beyond the benzyl- and ethylene-linked prototypes, permitting direct evaluation of whether chlorine-mediated halogen bonding or enhanced lipophilicity improves TxS inhibition potency relative to established comparators such as dazoxiben [1]. Procurement is justified only when co-assayed with the dechlorinated analog (CAS 1421508-81-7) to isolate the electronic contribution of the chlorine atoms.

Negative Control in Imidazole-Responsive Phenotypic Assays

Because CAS 1421443-13-1 harbors the core imidazole scaffold but has no documented pharmacological activity against any known target [1], it can serve as a scaffold-matched negative control in cell-based panels where imidazole-containing clinical agents (e.g., clotrimazole, miconazole) produce pleiotropic effects via CYP450 inhibition or membrane fluidity alteration. By demonstrating that the observed phenotype is specific to the active imidazole agent and not an artifact of the dichlorophenoxy-imidazole chemotype, the compound strengthens assay interpretation. Its higher lipophilicity relative to simpler imidazoles allows it to match the membrane partitioning of tool compounds more closely than a small polar negative control would.

Computational Docking and Free-Energy Perturbation Benchmarking

The compound provides a well-defined test case for computational chemists evaluating the accuracy of docking scoring functions or free-energy perturbation (FEP) workflows for halogenated ligands. With zero experimental binding data available [1], it constitutes a pure prospective prediction challenge: the user docks CAS 1421443-13-1 and its non-chlorinated analog (CAS 1421508-81-7) into a chosen target (e.g., TxS, CYP51, or a bromodomain), calculates the predicted ΔΔG of chlorine substitution, and compares this with subsequent experimental validation. This unbiased use case is uniquely enabled by the compound’s complete lack of pre-existing target annotation.

Chemical Probe for Metabolic Stability Profiling of Dichlorophenoxy Motifs

The 2,4-dichlorophenoxy substructure is a recognized metabolic handle subject to oxidative and conjugative clearance pathways. CAS 1421443-13-1 can be utilized in hepatocyte or microsomal stability assays to quantify intrinsic clearance attributable specifically to the dichlorophenoxy moiety, using the unsubstituted phenoxy analog (CAS 1421508-81-7) as the matched comparator [1]. The predicted cLogP difference of ~1 unit and differential susceptibility to CYP2C9/2C19-mediated oxidation provide a tractable system for isolating substituent effects on metabolic fate, informing medicinal chemistry strategies for other dichlorophenyl-containing series.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.